molecular formula C7H13NO4 B1390917 Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate CAS No. 105240-68-4

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate

Cat. No.: B1390917
CAS No.: 105240-68-4
M. Wt: 175.18 g/mol
InChI Key: UYDPDQCBAMIHFV-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate” is a chemical compound with the linear formula H3CO2CCH2SCH2CH2CO2CH3 . It’s also known as "Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(=O)CCSCC(=O)OC . The exact 3D structure can be viewed using specialized software that can interpret this SMILES string .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 192.23 . It has a refractive index of n20/D 1.4750 (lit.) and a boiling point of 258-259 °C (lit.) . The compound’s density is 0.989 g/mL at 25 °C .

Scientific Research Applications

Heterocyclization and Synthesis of Derivatives

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate has been utilized in the efficient heterocyclization process to produce isoxazole and pyrazole derivatives. These derivatives represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate. The preparation of these derivatives involved using precursors derived from levulinic acid. The synthetic protocol yielded several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates, along with their respective acid derivatives in good yields (70–95%). This showcases the synthetic versatility of this compound in generating structurally complex molecules with potential biological activity (Flores et al., 2014).

Synthesis of Pyrimidine Derivatives

Another significant application of this compound is in the synthesis of pyrimidine and pyrimidine-like derivatives, which are a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate. The synthetic approach involved the cyclocondensation of certain precursors with amidines, leading to the production of fourteen new 3-(pyrimidinyl) propanoates. These syntheses were conducted with regular to good yields (38-92%), emphasizing the compound's utility in creating pyrimidine-based structures, which are prominent in various pharmaceutical agents (Flores et al., 2013).

Precursor for Polymethyl Methacrylates

Moreover, methyl propanoate, a related compound, has been identified as an important precursor for polymethyl methacrylates. Studies have investigated the use of Baeyer-Villiger monooxygenases (BVMO) for producing methyl propanoate, demonstrating the compound's relevance in the production of valuable industrial materials (van Beek et al., 2014).

Safety and Hazards

The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Its flash point is 129.9 °F (54.4 °C) in a closed cup . As with all chemicals, it should be handled with appropriate safety measures.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)3-4-8-5-7(10)12-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDPDQCBAMIHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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